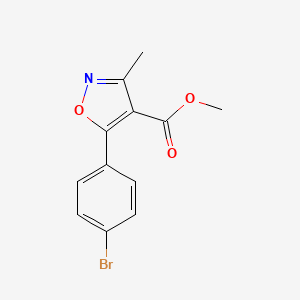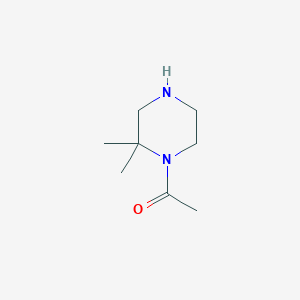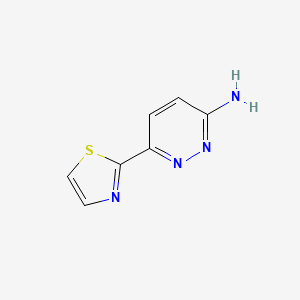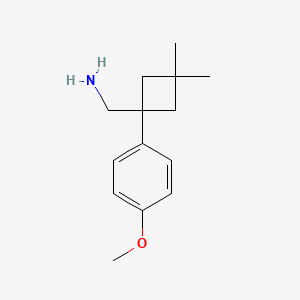
5-(4-溴苯基)-3-甲基异恶唑-4-羧酸甲酯
描述
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤剂
5-(4-溴苯基)-3-甲基异恶唑-4-羧酸甲酯中存在的异恶唑环在药物化学中是一个重要的结构单元。 已发现噻唑并嘧啶类化合物可从类似化合物合成,对肿瘤细胞复制过程具有高度抑制活性 。 这表明我们的化合物可能是合成新型抗肿瘤剂的前体,特别是由于它可以通过改变取代基的数量和性质而易于修饰的潜力。
药物开发
该化合物中存在一个不对称碳原子,表明存在两种对映异构体(R-和S-异构体),这对药物开发至关重要 。 能够分离这些对映异构体对于创造具有特定所需效果的药物至关重要,因为每个对映异构体可能具有不同的生物活性。
超分子化学
该化合物的溴苯基部分可以参与卤素-π相互作用,这在构建晶态手性超分子组装体中很有价值 。 这些相互作用对于开发外消旋混合物分离程序至关重要,这些程序对于合成光学活性药物至关重要。
有机合成
5-(4-溴苯基)-3-甲基异恶唑-4-羧酸甲酯可以作为有机合成中的构建块。 其结构允许进行各种转化和反应,从而产生具有复杂结构的分子,这些分子在化学的不同领域具有潜在的应用 。
神经毒性研究
该化合物的衍生物已被用于研究它们的神经毒性潜力,特别是对乙酰胆碱酯酶(AChE)活性和丙二醛(MDA)水平的影响 。 这些研究对于了解新化合物的毒性作用和开发治疗神经退行性疾病的方法至关重要。
杂环化学
该化合物的异恶唑环是各种天然产物、材料和药物中普遍存在的杂环。 它可用于合成高度取代的吡咯,这在开发新材料和药物中很重要 。
属性
IUPAC Name |
methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJQDKQALEQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)


![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)


![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)


![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
